Cas no 2228607-76-7 (1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylcyclopentan-1-amine)

1-3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-ylcyclopentan-1-amine is a specialized heterocyclic amine compound featuring a difluoromethyl-substituted pyrazole moiety fused to a cyclopentylamine core. This structure imparts unique physicochemical properties, including enhanced stability and potential bioactivity, making it a valuable intermediate in agrochemical and pharmaceutical research. The presence of the difluoromethyl group may improve metabolic resistance and binding affinity in target applications. Its well-defined molecular architecture allows for precise modifications, facilitating the development of novel active ingredients. The compound is typically synthesized under controlled conditions to ensure high purity and consistency, meeting rigorous industry standards for research and development purposes.
1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylcyclopentan-1-amine structure
2228607-76-7 structure
Product Name:1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylcyclopentan-1-amine
CAS No:2228607-76-7
MF:C10H15F2N3
MW:215.243008852005
CID:6276768
PubChem ID:165851809
Update Time:2025-05-22

1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylcyclopentan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylcyclopentan-1-amine
    • 1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]cyclopentan-1-amine
    • 2228607-76-7
    • EN300-1968977
    • Inchi: 1S/C10H15F2N3/c1-15-6-7(8(14-15)9(11)12)10(13)4-2-3-5-10/h6,9H,2-5,13H2,1H3
    • InChI Key: WMPUTIXJGNIFFA-UHFFFAOYSA-N
    • SMILES: FC(C1C(=CN(C)N=1)C1(CCCC1)N)F

Computed Properties

  • Exact Mass: 215.12340382g/mol
  • Monoisotopic Mass: 215.12340382g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 43.8Ų

1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylcyclopentan-1-amine Pricemore >>

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1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylcyclopentan-1-amine Related Literature

Additional information on 1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylcyclopentan-1-amine

Research Brief on 1-3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-ylcyclopentan-1-amine (CAS: 2228607-76-7)

The compound 1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylcyclopentan-1-amine (CAS: 2228607-76-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole and cyclopentane structural motifs, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.

A key area of interest is the compound's role as a modulator of specific biological pathways. Preliminary research indicates that 1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylcyclopentan-1-amine exhibits selective binding affinity to certain enzyme targets, which could be leveraged for the treatment of neurological disorders and inflammatory diseases. The incorporation of difluoromethyl groups enhances its metabolic stability and bioavailability, making it a viable candidate for oral administration.

Recent synthetic approaches to this compound have emphasized efficiency and scalability. A study published in the Journal of Medicinal Chemistry detailed a novel multi-step synthesis route that achieved high yields and purity. The methodology involved the use of palladium-catalyzed cross-coupling reactions to construct the pyrazole ring, followed by cyclopentane functionalization. These advancements are critical for the large-scale production required for preclinical and clinical studies.

In vitro and in vivo studies have provided insights into the compound's pharmacokinetic and pharmacodynamic profiles. For instance, research conducted by a team at the University of Cambridge demonstrated that 1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylcyclopentan-1-amine exhibits favorable blood-brain barrier penetration, a property essential for targeting central nervous system disorders. Additionally, its low toxicity profile in animal models suggests a wide therapeutic window.

Despite these promising findings, challenges remain. The compound's long-term stability and potential off-target effects require further investigation. Ongoing research aims to optimize its structure-activity relationship (SAR) to enhance efficacy and minimize adverse effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this research into clinical applications.

In conclusion, 1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylcyclopentan-1-amine represents a compelling area of study in chemical biology and drug discovery. Its unique chemical properties and therapeutic potential underscore the importance of continued research. Future studies should focus on elucidating its mechanisms of action, refining synthetic methodologies, and advancing it through the drug development pipeline.

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